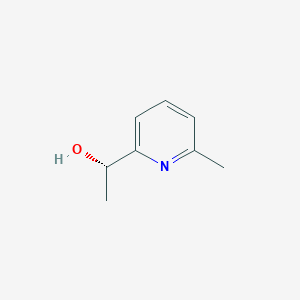

(S)-1-(6-methylpyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPLROKJXHCPLY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204244-69-9 | |

| Record name | (1S)-1-(6-methylpyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 1 6 Methylpyridin 2 Yl Ethanol

Asymmetric Synthesis Strategies

Directly producing the desired (S)-enantiomer from a prochiral precursor is often the most efficient route. Asymmetric synthesis strategies are paramount in achieving this goal with high atom economy and enantiopurity.

Enantioselective Catalytic Reductions of Precursors

The most common prochiral precursor for synthesizing (S)-1-(6-methylpyridin-2-yl)ethanol is 2-acetyl-6-methylpyridine (B1266835). scbt.com Enantioselective reduction of the ketone functionality is a key transformation that has been approached through various catalytic methods. d-nb.info

Transition Metal-Catalyzed Asymmetric Hydrogenation Approaches

Transition metal-catalyzed asymmetric hydrogenation represents a direct, environmentally friendly, and efficient method for producing chiral alcohols from the corresponding ketones. nih.gov This approach is noted for its high atom economy and the potential for high enantioselectivity under mild conditions. nih.gov A range of transition metals, including ruthenium (Ru), rhodium (Rh), and iridium (Ir), are commonly employed in these transformations, often complexed with chiral ligands. d-nb.infonih.gov

The development of these catalytic systems has been a focus of significant research, aiming to replace noble metals with more abundant first-row transition metals where possible, though this can present challenges due to different reaction mechanisms. rsc.org For the asymmetric reduction of 2-pyridine ketones, ruthenium catalysts, in particular, have shown significant promise. d-nb.info The effectiveness of the catalysis relies heavily on the design of the chiral ligand, which orchestrates the stereochemical outcome of the hydrogenation. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Pyridine (B92270) Ketones

| Catalyst/Ligand | Substrate | Conditions | Conversion (%) | Enantiomeric Excess (ee %) | Source |

|---|---|---|---|---|---|

| Ru(OAc)₂{(S)-binap} | 2-Acetylpyridine derivative | H₂ (0.8 MPa), NH₄CO₂CF₃, THF, 90°C, 17-18 h | >99 | 97.4 | d-nb.info |

This table presents data for representative asymmetric hydrogenations of pyridine ketones to illustrate typical conditions and outcomes. Data for the specific reduction of 2-acetyl-6-methylpyridine may vary.

Other Chemo- and Biocatalytic Asymmetric Reductions

Beyond hydrogenation, other catalytic reduction methods are employed. Asymmetric hydrosilylation, followed by hydrolysis, offers an alternative chemo-catalytic route to the chiral alcohol. d-nb.info This method has been successfully applied to 2-pyridine ketones using various transition metal catalysts, such as copper (Cu). d-nb.info

Biocatalysis provides a powerful and sustainable alternative for the asymmetric reduction of ketones. Enzymes, such as ketoreductases, often found in yeast or expressed in engineered microorganisms, can reduce ketones with exceptionally high enantioselectivity under mild, aqueous conditions. While specific data for the biocatalytic reduction of 2-acetyl-6-methylpyridine is not detailed in the provided sources, this methodology is widely applied to a vast range of ketone substrates.

Chiral Derivatization and Resolution Techniques

When a racemic mixture of 1-(6-methylpyridin-2-yl)ethanol (B3004589) is synthesized, chiral resolution is required to isolate the desired (S)-enantiomer. Enzymatic kinetic resolution is a highly effective technique for this purpose. nih.gov This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of the racemate, allowing the other to be recovered in high enantiomeric purity. nih.gov

A reported method for the resolution of racemic 1-(2-pyridyl)ethanols involves lipase-catalyzed asymmetric acetylation. nih.gov In this process, Candida antarctica lipase (B570770) (CAL) is used with an acyl donor like vinyl acetate. The enzyme selectively acetylates the (R)-alcohol, leaving the unreacted (S)-alcohol with excellent enantiomeric purity. nih.gov It was noted that for substrates bearing a substituent at the 6-position of the pyridine ring, such as the methyl group in the target compound, the reaction rate can be slower, potentially requiring higher temperatures (e.g., 60°C) to achieve a reasonable reaction time without compromising the high enantiospecificity. nih.gov This biocatalyst can often be recovered and reused, adding to the sustainability of the process. nih.gov

Strategic Routes for Pyridine Ring Functionalization Leading to the Compound

Instead of starting with a pre-functionalized pyridine ring, advanced synthetic strategies can involve building the necessary side chains onto a simpler pyridine core.

C(sp³)-H Bond Functionalization Methods

Direct functionalization of otherwise inert C(sp³)-H bonds is a powerful strategy in modern organic synthesis that enhances atom and step economy. researchgate.net In the context of synthesizing this compound, a key approach involves the functionalization of the methyl group of a picoline or lutidine precursor.

A relevant method for creating pyridine ethanol (B145695) derivatives involves the base-catalyzed reaction of a methylpyridine with an aldehyde or ketone. google.com For example, 2-methylpyridine (B31789) can be reacted with an aldehyde in the presence of a base, such as a tertiary amine or an alkali metal alkoxide, to form a 1-(pyridin-2-yl)alkanol derivative. google.com This reaction proceeds via the deprotonation of the acidic methyl group, which then acts as a nucleophile. This strategy provides a direct route to construct the ethanol side-chain on the pyridine ring, thereby leading to the racemic precursor of the target compound, which can then be resolved as described previously.

Esterification and Related Transformations

The esterification of this compound is a significant transformation, often employed in kinetic resolutions to obtain the enantiomerically pure alcohol. Enzymatic methods are particularly prominent in this field due to their high stereoselectivity.

Kinetic resolution via enzyme-catalyzed esterification is a widely used strategy for separating racemic mixtures of secondary alcohols. jocpr.com In this process, an enzyme, typically a lipase, selectively acylates one enantiomer at a much faster rate than the other. For a racemic mixture of 1-(6-methylpyridin-2-yl)ethanol, this would involve the selective esterification of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol, thereby increasing its enantiomeric excess. rsc.org

The most common enzymes for this transformation are lipases, such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope and high enantioselectivity. researchgate.net The choice of acyl donor is crucial for reaction efficiency and can range from simple vinyl acetates to more complex long-chain fatty acids or specialized acyl donors designed to improve selectivity and reaction rates. researchgate.netorganic-chemistry.org The reaction is typically performed in an organic solvent, although solvent-free systems are being developed as a greener alternative. researchgate.net

The reverse reaction, the enantioselective hydrolysis of a racemic ester, can also be employed. In this case, the enzyme would selectively hydrolyze the ester of one enantiomer, allowing for the separation of the resulting alcohol from the unreacted ester. mdpi.com For instance, using Pseudomonas cepacia Lipase, the (S)-enantiomer of an ester can be preferentially hydrolyzed to yield the desired (S)-alcohol. mdpi.com

Table 1: Representative Conditions for Enzymatic Kinetic Resolution of Chiral Alcohols via Esterification

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Decanoic Acid | Solvent-Free | 45-70 | High enantioselectivity for primary alcohols. researchgate.net |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Organic Solvent | Room Temp. | Effective for resolving racemic acyloins. wikipedia.org |

| Lipase PS (Amano) | Acetate group of substrate | Water | Room Temp. | Hydrolysis of (S)-ester is favored, yielding (S)-alcohol. mdpi.com |

| Ruthenium complex and Lipase | 4-Chlorophenyl acetate | Organic Solvent | Room Temp. | Dynamic kinetic resolution of secondary alcohols. organic-chemistry.org |

Reaction Mechanism Investigations in Synthesis

The primary route to enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 2-acetyl-6-methylpyridine. Understanding the mechanistic pathways of these transformations is key to optimizing selectivity and yield.

Mechanistic Pathways of Asymmetric Transformations

The asymmetric synthesis of this compound is dominated by transition-metal-catalyzed reductions and chemoenzymatic methods.

Transition-Metal-Catalyzed Asymmetric Reduction: This is one of the most efficient methods for producing chiral 2-pyridyl alcohols. researchgate.net The main pathways include:

Asymmetric Transfer Hydrogenation (ATH): This method typically uses a ruthenium (Ru) or rhodium (Rh) catalyst complexed with a chiral ligand. A hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride. The mechanism is generally accepted to be an "outer sphere" process, where the ketone does not coordinate directly to the metal center in the rate-determining step. The chiral ligand creates a highly specific steric and electronic environment that directs the hydride transfer from the metal-hydride complex to one face of the ketone's carbonyl group, leading to the preferential formation of one enantiomer.

Asymmetric Hydrogenation: This pathway involves the use of molecular hydrogen (H₂) as the hydrogen source. The mechanism requires the substrate (ketone) to coordinate to the chiral metal catalyst. The subsequent steps involve the heterolytic activation of H₂ and insertion of the carbonyl group into the metal-hydride bond, leading to the chiral alcohol product.

Asymmetric Hydrosilylation: In this process, a hydrosilane (e.g., PhSiH₃) is used as the reducing agent in the presence of a chiral transition-metal catalyst (often Rh or Cu). The mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the insertion of the ketone's carbonyl group. Subsequent reductive elimination yields a silyl (B83357) ether, which is then hydrolyzed to the desired chiral alcohol.

Chemoenzymatic Synthesis: This approach utilizes enzymes, most commonly alcohol dehydrogenases (ADHs), to perform the stereoselective reduction. nih.gov The ADH from Lactobacillus kefir, for example, can reduce α-halogenated acyl pyridines to the corresponding (R)-alcohols with excellent enantiomeric excess (>99%). nih.govresearchgate.net The mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon within the enzyme's chiral active site. The enzyme's three-dimensional structure precisely orients the ketone substrate and the cofactor to ensure the hydride is delivered to a specific face of the carbonyl, thus determining the stereochemistry of the resulting alcohol.

Role of Intermediates and Transition States

The high degree of stereoselectivity achieved in asymmetric synthesis is governed by the relative energies of diastereomeric transition states and the stability of key intermediates.

In Asymmetric Transfer Hydrogenation , the key intermediate is the 16-electron metal-hydride species formed from the precatalyst and the hydrogen donor. The crucial transition state is a six-membered ring structure involving the metal center, the hydride, the hydrogen on the ligand (often from an N-H bond), and the C=O group of the ketone. This highly organized, chair-like transition state (often referred to as a Zimmerman-Traxler-like model) minimizes steric interactions and dictates the stereochemical outcome of the hydride transfer. The difference in activation energy between the two possible diastereomeric transition states (one leading to the (S)-product and one to the (R)-product) determines the enantioselectivity of the reaction.

For enzymatic reductions , the primary intermediate is the ternary complex formed between the enzyme, the ketone substrate, and the NADPH/NADH cofactor within the enzyme's active site. The transition state involves the transfer of the hydride ion from the cofactor to the carbonyl carbon. The stereoselectivity is enforced by the specific amino acid residues in the active site, which use a network of hydrogen bonds and steric constraints to hold the substrate in a single, favored orientation for the hydride attack.

In enzymatic esterification , the mechanism proceeds through a "ping-pong" sequence involving a key acyl-enzyme intermediate. jocpr.com First, the acyl donor reacts with the enzyme's active site (containing a catalytic triad, often Ser-His-Asp) to form a covalent tetrahedral intermediate, which then collapses to release the alcohol portion of the acyl donor and form the acyl-enzyme complex. In the second stage, the chiral alcohol (this compound) attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate then breaks down, releasing the final ester product and regenerating the free enzyme. jocpr.com The enantioselectivity arises from the difference in how the (R) and (S) enantiomers of the alcohol fit into the active site to attack the acyl-enzyme intermediate.

Table 2: Key Intermediates and Transition States in the Synthesis of this compound

| Synthetic Method | Key Intermediate(s) | Key Transition State |

|---|---|---|

| Asymmetric Transfer Hydrogenation | 16-electron Metal-Hydride Complex | Six-membered ring (Zimmerman-Traxler-like) |

| Enzymatic Reduction (ADH) | Enzyme-Substrate-Cofactor Complex | Hydride transfer within the chiral active site |

| Enzymatic Esterification (Lipase) | Acyl-Enzyme Covalent Complex | Tetrahedral intermediate formation/collapse |

Scale-Up and Process Optimization in Synthesis

Moving from laboratory-scale synthesis to industrial production requires significant process optimization, with a focus on efficiency, safety, and sustainability. Modern approaches like continuous flow technology and green chemistry principles are central to this effort.

Implementation of Continuous Flow Reactor Technology

Continuous flow chemistry offers numerous advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. In a flow reactor, reagents are continuously pumped through a network of tubes or microchannels where the reaction occurs. This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety.

For the synthesis of pyridyl alcohols, a flow process can significantly enhance efficiency. For example, in the synthesis of the related compound 2-[methyl(pyridin-2-yl)amino]ethanol, switching from a batch process to a continuous flow microreactor resulted in a dramatic increase in production rate. Under optimized conditions, a single microreactor at 160 °C could produce the equivalent of more than five batch reactors operating at 120 °C. This intensification is due to the high surface-to-volume ratio in microreactors, which allows for extremely efficient heat transfer and precise temperature control, accelerating reaction kinetics.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Pyridyl Ethanol Derivative

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Temperature (°C) | 120 | 160 |

| Reaction Time / Residence Time | 1440 min | < 30 min |

| Yield (%) | ~55 | ~62 |

| Relative Productivity | 1x | >5x |

Data is representative, based on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, to illustrate the principles of flow technology. mdpi.com

Green Chemistry Approaches in Synthesis (e.g., Solvent-Free Conditions)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can incorporate several green approaches.

Biocatalysis: The use of enzymes, such as lipases for esterification or alcohol dehydrogenases for reduction, is a cornerstone of green chemistry. Enzymes operate under mild conditions (room temperature and neutral pH), are biodegradable, and exhibit extremely high selectivity, which minimizes the formation of byproducts and simplifies purification. jocpr.comrsc.org

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of transition metals for asymmetric hydrogenation is inherently greener than using stoichiometric chiral reducing agents, which generate large amounts of waste.

Solvent-Free Conditions: A significant green advancement is the move towards solvent-free reaction conditions. For instance, the enzymatic kinetic resolution of primary alcohols via direct esterification has been successfully performed in a solvent-free system, where water is removed under low pressure to drive the reaction. researchgate.net This approach drastically reduces the environmental impact associated with solvent production, use, and disposal.

Continuous Flow Processing: As mentioned, flow chemistry itself is a green technology. It reduces waste, improves energy efficiency, and enhances safety by minimizing the volume of hazardous materials present at any given time. rsc.org

By integrating these strategies, the synthesis of this compound can be made more sustainable, efficient, and economically viable.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (S)-1-(6-methylpyridin-2-yl)ethanol, both ¹H and ¹³C NMR are utilized to map out the molecular framework and confirm its stereochemistry.

Elucidation of Molecular Connectivity and Stereochemistry (¹H, ¹³C NMR)

The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of all constituent protons. The methyl group on the pyridine (B92270) ring typically appears as a singlet, while the methyl group of the ethanol (B145695) substituent is a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, appears as a quartet. The aromatic protons of the pyridine ring exhibit distinct splitting patterns that allow for their unambiguous assignment.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment. The carbon atoms of the methyl groups, the methine carbon, and the carbons of the pyridine ring all resonate at characteristic frequencies.

Detailed analysis of NMR data from various sources provides the following assignments:

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (on pyridine) | ~2.36 | s | - |

| CH₃ (on ethanol) | ~1.49 | d | ~6.3 |

| OH | ~1.82 | br s | - |

| CH | ~4.87 | q | ~6.3 |

| Pyridine-H | ~7.08-7.27 | m | - |

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (ppm) |

| CH₃ (on pyridine) | ~21.4 |

| CH₃ (on ethanol) | ~25.1 |

| CH | ~70.4 |

| Pyridine C | ~122.4, 126.1, 128.2, 138.1, 145.8 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The stereochemistry at the chiral center is often confirmed by derivatization with a chiral agent or through advanced NMR techniques like the use of chiral solvating agents, which can induce separate signals for the enantiomers.

Dynamic NMR Studies for Conformational Analysis

While specific dynamic NMR studies on this compound are not widely reported in the literature, this technique is crucial for understanding the conformational dynamics of similar molecules. nih.govnih.gov Dynamic NMR can be used to investigate the rotational barriers around single bonds, such as the C-C bond connecting the ethanol side chain to the pyridine ring. By monitoring changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers between different rotational conformers. This information is vital for understanding how the molecule might interact with other molecules, such as enzymes or chiral catalysts.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and pyridine ring protons would appear in the 3100-2850 cm⁻¹ region. Characteristic C=N and C=C stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ range.

Raman spectroscopy offers complementary information. For instance, the symmetric breathing vibration of the pyridine ring, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum. researchgate.net The C-O stretching and O-H bending vibrations also give rise to characteristic bands.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3400-3200 (broad) |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=N, C=C Stretch (pyridine) | 1600-1400 |

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁NO), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 137.18 g/mol ). uni.lu

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For this compound, a prominent fragment would likely result from the cleavage of the bond between the chiral carbon and the pyridine ring, leading to the formation of a stable pyridinium (B92312) ion. docbrown.infolibretexts.org Analysis of the fragmentation pattern helps to confirm the connectivity of the molecule and can be used to distinguish it from isomers. libretexts.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound contains π-electrons that can be excited by UV radiation. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions of the aromatic system.

Circular Dichroism (CD) spectroscopy is particularly important for chiral molecules as it measures the differential absorption of left and right circularly polarized light. rsc.org The CD spectrum of this compound will exhibit characteristic Cotton effects (positive or negative peaks) that are unique to its (S)-configuration. researchgate.net By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration of the chiral center can be unequivocally determined. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure

Determination of Absolute Configuration

The assignment of the (S) or (R) configuration to a chiral center is a fundamental aspect of stereochemistry. For a compound like this compound, several advanced spectroscopic and crystallographic techniques are employed to unambiguously determine its absolute stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. The technique of anomalous dispersion, often requiring the presence of a heavy atom in the structure or the use of specific X-ray wavelengths, allows for the direct determination of the absolute structure. For instance, in the crystal structure of related compounds like 2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol, the precise coordinates of all atoms are determined, which would allow for the assignment of the stereocenter if it were chiral. nih.goviucr.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations for a known (e.g., S) configuration, the absolute configuration can be confidently assigned. This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Electronic Circular Dichroism (ECD) Spectroscopy: Similar to VCD, ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light. The experimental ECD spectrum is compared with theoretical spectra calculated for the (S) and (R) enantiomers to determine the absolute configuration.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point, solubility, and stability. For this compound, the key interactions would include hydrogen bonding and potentially π-interactions.

Hydrogen Bonding: The hydroxyl group (-OH) of the ethanol moiety is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In the solid state, it is highly probable that O-H···N or O-H···O hydrogen bonds would be a dominant feature of the crystal packing. For example, in the crystal structure of phenyl(pyridin-2-yl)methanol, molecules are linked into helical chains by O—H⋯N hydrogen bonds. nih.gov Similarly, studies on ethanol-water dimers have shown the formation of strong O-H···O hydrogen bonds. nih.govrsc.org The analysis of such interactions involves determining the bond distances and angles from the crystal structure data.

Table 1: Representative Hydrogen Bond Geometries in Related Pyridyl-Ethanol Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1 | H1A | N1 | 0.96 (2) | 1.89 (2) | 2.724 (2) | 144 (2) |

| O2 | H2A | N2 | 0.96 (2) | 1.92 (2) | 2.718 (2) | 139 (2) |

Data from a related compound, 2-(6-methyl-2-pyridyl)-1,1-diphenylethanol, illustrating typical intramolecular O-H···N hydrogen bonds. nih.gov

The comprehensive analysis of these intermolecular interactions is often aided by computational tools such as Hirshfeld surface analysis, which provides a visual representation of the interactions and their relative contributions to the crystal packing. nih.gov

Computational Chemistry and Theoretical Modelling Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio (first-principles) methods are cornerstones of modern computational chemistry, providing a balance of accuracy and computational cost for studying molecular systems. These calculations solve the electronic structure of a molecule to determine its energy and other properties.

For pyridine (B92270) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or larger, have proven effective. researchgate.netnih.gov For instance, studies on similar pyridyl-alcohol compounds have successfully used DFT to analyze molecular geometry and electronic distribution. researchgate.netmdpi.com

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. For (S)-1-(6-methylpyridin-2-yl)ethanol, this would involve calculating bond lengths, bond angles, and dihedral angles.

The primary conformational flexibility would arise from the rotation around the single bonds: the C-C bond between the pyridine ring and the ethanol (B145695) group, and the C-O bond of the ethanol side chain. Computational studies on ethanol itself have identified stable trans and gauche conformers, which are very close in energy. nih.govnih.gov A similar conformational landscape would be expected for this compound, with the methyl-substituted pyridine ring influencing the relative energies of the conformers due to steric and electronic effects.

A hypothetical table of optimized geometric parameters for the most stable conformer of this compound, based on typical values from related structures, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-C(ethanol) | ~1.52 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C(pyridine)-C-O | ~110° |

| Dihedral Angle | N-C-C-O | Varies with conformer |

The electronic structure of a molecule governs its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be distributed across the π-antibonding system of the ring. A smaller HOMO-LUMO gap suggests higher reactivity. In a study on a related pyridylpyrazole ethanol derivative, the calculated HOMO-LUMO gap was found to be 3.4 eV. mdpi.com Analysis of global reactivity descriptors, which can be derived from HOMO and LUMO energies, provides further insight into the molecule's electrophilic and nucleophilic nature. researchgate.net

Table of Predicted Electronic Properties (Illustrative)

| Property | Definition | Predicted Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.1 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.4 eV |

| Ionization Potential | -EHOMO | ~ 6.5 eV |

DFT calculations are widely used to predict spectroscopic data, such as vibrational (IR and Raman) and NMR spectra. These theoretical spectra can be compared with experimental data to validate the calculated structure.

For instance, the vibrational frequencies of the O-H stretch, C-O stretch, and pyridine ring vibrations can be calculated. In computational studies of ethanol and its clusters, the calculated IR spectra have shown good qualitative agreement with experimental findings. rsc.org Similarly, Gauge-Invariant Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. researchgate.net

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation could reveal its conformational dynamics in different environments, such as in a vacuum or in a solvent like water or ethanol.

Potential Energy Surface (PES) Mapping and Reaction Pathway Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. nih.gov Mapping the PES is crucial for understanding conformational changes and reaction mechanisms.

For this compound, a one- or two-dimensional PES could be generated by systematically rotating the dihedral angles of the C-C and C-O bonds of the ethanol side chain. researchgate.net This map would reveal the energy minima corresponding to stable conformers and the saddle points representing the transition states (energy barriers) between them. Extensive PES studies on ethanol have detailed the complexity arising from its torsional modes, showing a small energy difference between the trans and gauche isomers and the energy barrier for their interconversion. nih.govnih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a compound are dictated by how its molecules pack together. Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgnih.govacs.org

This analysis partitions the crystal space into regions belonging to each molecule, allowing for the mapping of different intermolecular contacts. A 2D "fingerprint plot" is then generated, which summarizes the types and relative significance of these contacts. For a molecule containing pyridine and hydroxyl groups, key interactions would include N···H and O···H hydrogen bonds, as well as H···H, C···H, and potential π-π stacking interactions between pyridine rings. iucr.orgnih.goviucr.org

Illustrative Hirshfeld Surface Contact Contributions

| Contact Type | Percentage Contribution (Illustrative) | Description |

|---|---|---|

| H···H | ~45% | van der Waals forces |

| N···H/H···N | ~25% | Hydrogen bonding |

| C···H/H···C | ~20% | Weak van der Waals / C-H···π interactions |

| O···H/H···O | ~8% | Hydrogen bonding |

Coordination Chemistry and Applications As a Ligand

(S)-1-(6-methylpyridin-2-yl)ethanol as a Chiral Chelate Ligand

This compound is a bidentate N,O-ligand. This means it can bind to a metal center through two of its atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the alcohol group. This dual-point attachment forms a stable five-membered ring with the metal ion, a structure known as a chelate. The term "chiral" indicates that the molecule is non-superimposable on its mirror image. The stereocenter at the carbon atom bearing the hydroxyl group (C1) imparts this chirality. When this chiral ligand coordinates to a metal ion, it can induce the formation of chiral supramolecular structures. The stereochemistry of the ligand plays a crucial role in directing the assembly of these complex architectures. acs.orgchimia.ch

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol. The resulting structures are highly dependent on the specific metal ion used, its counter-ion, and the reaction conditions.

The coordination of this compound (or its enantiomer) with various first-row transition metals has been explored, revealing a diversity of resulting complexes.

Copper(II): The reaction of the enantiopure (R)-enantiomer with copper(II) chloride (CuCl₂) yields a mononuclear complex, Λ-[Cu(2)₂Cl]Cl. acs.org In this complex, two ligands coordinate to one copper ion. When copper(II) bromide (CuBr₂) is used, a dimeric complex, Λ,Λ-[Cu₂(2)₃(2-H)Br₂]Br, is formed, which is held together by a hydrogen bond. acs.org

Nickel(II): While specific reactions with the chiral ligand this compound are not detailed in the primary literature, related pyridyl-alcohol ligands readily form complexes with Ni(II). For instance, the achiral analogue, 6-methylpyridine-2-methanol, reacts with nickel salts to form tetranuclear cubane-type clusters. acs.orgnih.gov

Zinc(II): With the related achiral ligand 6-methylpyridine-2-methanol, zinc(II) chloride and bromide form one-dimensional helical coordination polymers. acs.org

Manganese(II): Manganese(II) chloride reacts with 6-methylpyridine-2-methanol to produce a known cubane (B1203433) cluster, [Mn₄(1−H)₆Cl₄]. acs.org

The table below summarizes the types of complexes formed with various metal ions and the related ligand 6-methylpyridine-2-methanol (denoted as 1 ) and (R)-1-(6-methylpyridin-2-yl)ethanol (denoted as 2 ).

| Metal Salt | Ligand | Resulting Complex | Architecture |

| CuCl₂ | 2 | Λ-[Cu(2)₂Cl]Cl | Mononuclear |

| CuBr₂ | 2 | Λ,Λ-[Cu₂(2)₃(2-H)Br₂]Br | Hydrogen-bonded Dimer |

| CuCl₂ / CuBr₂ | 1 | [Cu₂(1)₂(1-H)₂X₂] | Hydrogen-bonded Helicate |

| NiCl₂ | 1 | [Ni₄(1−H)₄Cl₄(MeOH)₄] | Cubane |

| ZnCl₂ / ZnBr₂ | 1 | [Zn(1-H)X]∞ | 1-D Helical Polymer |

| MnCl₂ | 1 | [Mn₄(1−H)₆Cl₄] | Cubane |

Data sourced from Langley et al. (2011) acs.org

The interplay between the ligand's structure and the coordination preferences of the metal ion can lead to the self-assembly of sophisticated supramolecular architectures.

Helicates: These are screw-shaped molecular strands wrapped around metal ions. While the chiral ligand (R)-1-(6-methylpyridin-2-yl)ethanol did not form helicates in the studied reactions, its achiral counterpart, 6-methylpyridine-2-methanol, successfully formed hydrogen-bonded double helicates with Cu(II) chloride and bromide. acs.orgresearchgate.net This suggests that under appropriate conditions, this compound could also form enantiomerically pure helical structures.

Cubanes: These are cluster compounds with a core of metal and bridging atoms arranged at the vertices of a cube. The reaction of 6-methylpyridine-2-methanol with NiCl₂ and MnCl₂ produced tetranuclear cubane clusters. acs.org Research on other pyridyl-alcohol ligands has also demonstrated the formation of Ni(II) and Co(II) cubane-type clusters. nih.govresearchgate.net

1-D Polymers: One-dimensional coordination polymers consist of repeating structural units linked to form a chain. The reaction of 6-methylpyridine-2-methanol with ZnCl₂ and ZnBr₂ resulted in the formation of 1-D helical coordination polymers. acs.orgnih.govnih.govrsc.orgdr-dral.comresearchgate.net

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of these metal complexes relies on various analytical techniques to determine their structure and properties. X-ray crystallography is essential for determining the solid-state structure, while spectroscopic methods provide insight into their electronic and magnetic characteristics.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. For chiral metal complexes, solid-state CD spectra can confirm that the chirality of the ligand has been transferred to the complex, maintaining its handedness from solution to the solid state. nih.gov The solid-state CD spectra for the copper complexes formed with (R)-1-(6-methylpyridin-2-yl)ethanol, specifically Λ-[Cu(2)₂Cl]Cl and Λ,Λ-[Cu₂(2)₃(2-H)Br₂]Br, have been recorded and were found to be very similar, confirming their chiral nature in the solid phase. acs.org

The magnetic properties of complexes containing paramagnetic metal ions like Cu(II), Ni(II), and Mn(II) are of significant interest. Magnetic susceptibility measurements can reveal the nature of the magnetic interactions between metal centers within a polynuclear complex.

In the case of the dimeric copper complexes [Cu₂(1)₂(1-H)₂X₂] (where 1 is the achiral analogue 6-methylpyridine-2-methanol), temperature-dependent magnetic studies showed weak antiferromagnetic coupling between the two copper(II) centers. acs.org This type of coupling, where the magnetic moments of adjacent metal ions align in opposition, is mediated by the bridging ligands—in this case, through the hydrogen bonds. Similarly, the nickel cubane cluster [Ni₄(1−H)₄Cl₂(OAc)₂(MeOH)₂] also exhibited antiferromagnetic interactions. acs.org Studies on other manganese(II) complexes with pyridyl alcohol-type ligands have also been conducted to understand their magnetic properties. researchgate.net

X-ray Diffraction Studies of Complex Structures

For instance, the crystal structure of complexes involving similar pyridyl-alcohol ligands reveals a common tendency to act as bidentate N,O-donors, forming stable five-membered chelate rings with transition metal ions. The coordination of the pyridyl nitrogen and the deprotonated hydroxyl group to a metal center is a recurrent motif.

In a broader context, studies on various pyridine-based alcohol metal complexes demonstrate a wide array of coordination geometries, including mononuclear and polynuclear structures. nih.gov The specific geometry is influenced by factors such as the metal ion's coordination preferences, the stoichiometry of the complex, and the nature of other coordinating ligands.

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical crystallographic data for a representative metal complex of a substituted pyridyl-ethanol ligand, based on typical values found in the literature for similar compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.167 |

| c (Å) | 9.881 |

| β (°) | 105.34 |

| Volume (ų) | 989.6 |

| Z | 4 |

| M-N (Å) | 2.05 |

| M-O (Å) | 1.98 |

| N-M-O (°) | 85.2 |

Ligand Modifications and Structure-Function Relationships in Coordination

The systematic modification of a ligand's structure is a fundamental strategy in coordination chemistry to fine-tune the properties and reactivity of the resulting metal complexes. For ligands of the class of this compound, modifications can be introduced at several positions, including the pyridine ring, the ethanolic side chain, and the methyl group. These modifications can exert significant steric and electronic effects, thereby influencing the coordination geometry, stability, and catalytic activity of the metal complexes.

Steric Effects: The introduction of bulky substituents on the pyridine ring or the carbinol carbon can impose steric constraints that affect the coordination environment of the metal ion. For instance, increasing the size of the group at the 6-position of the pyridine ring can lead to a distortion of the coordination sphere and may even prevent the coordination of other ligands. A study on CpIr(III) complexes with substituted pyridine-alkoxide ligands demonstrated that bulky substituents on the alkoxide can lead to steric clashes with other ligands, such as the Cp ligand, thereby influencing the coordination mode. acs.org

Electronic Effects: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the pyridine ring. Electron-donating groups, such as methoxy (B1213986) or amino groups, can increase the electron density on the pyridyl nitrogen, enhancing its σ-donating ability and leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the basicity of the nitrogen atom, potentially weakening the M-N bond. These electronic modifications can have a profound impact on the redox potential of the metal center and its catalytic activity.

The following interactive table summarizes the expected effects of different substituents on the properties of metal complexes of this compound derivatives.

| Modification Site | Substituent | Expected Effect | Impact on Complex |

|---|---|---|---|

| Pyridine Ring (4-position) | -NO₂ (electron-withdrawing) | Decreased electron density on N | Weaker M-N bond, altered redox potential |

| Pyridine Ring (4-position) | -OCH₃ (electron-donating) | Increased electron density on N | Stronger M-N bond, altered redox potential |

| Ethanol (B145695) side chain (replace -CH₃) | -C(CH₃)₃ (tert-butyl) | Increased steric hindrance | Distorted coordination geometry, may affect substrate binding |

| Pyridine Ring (6-position) | -C(CH₃)₃ (tert-butyl) | Increased steric bulk near coordination site | Potential for lower coordination numbers or ligand dissociation |

Catalytic Applications of S 1 6 Methylpyridin 2 Yl Ethanol Derived Systems

Role in Asymmetric Catalysis

The combination of a stereogenic center at the carbinol carbon and the coordinating ability of the pyridine (B92270) nitrogen makes chiral pyridyl-ethanols like (S)-1-(6-methylpyridin-2-yl)ethanol valuable motifs for the design of chiral ligands. These ligands can form well-defined complexes with transition metals, creating a chiral environment capable of inducing enantioselectivity in a variety of chemical transformations.

Enantioselective hydrogenation is a powerful tool for the synthesis of chiral molecules, particularly chiral alcohols. The primary relevance of this compound in this context is as a target molecule, synthesized via the asymmetric hydrogenation of its corresponding ketone, 2-acetyl-6-methylpyridine (B1266835). chemicalbook.com Highly efficient catalyst systems have been developed for the hydrogenation of various 2-pyridyl ketones, achieving exceptional enantioselectivity. rsc.org

For instance, iridium complexes with chiral phosphine-based ligands like f-phamidol have demonstrated remarkable performance in the hydrogenation of 2-pyridyl ketones, yielding chiral secondary alcohols with up to >99% enantiomeric excess (ee) and high turnover numbers (TON). rsc.org Similarly, rhodium and ruthenium-based catalysts are also effective. researchgate.net

Table 1: Examples of Enantioselective Hydrogenation of 2-Pyridyl Ketones

| Catalyst System | Substrate Class | Enantiomeric Excess (ee) | Substrate-to-Catalyst Ratio (S/C) | Reference |

|---|---|---|---|---|

| Ir-f-phamidol | 2-Pyridyl Ketones | Up to >99% | Up to 10,000 | rsc.org |

| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Up to 99% | Not specified | researchgate.net |

While this compound is the product in these reactions, related di-alcohol structures, such as chiral 2,6-bis(1-hydroxyethyl)pyridines, have been successfully used as precursors to chiral N,N,N-pincer ligands for metals like Palladium, Copper, and Zinc. clockss.org This demonstrates the principle that pyridyl-ethanol scaffolds can be elaborated into effective ligands for asymmetric catalysis.

The mechanism of chiral induction in asymmetric hydrogenations catalyzed by transition metal complexes often involves subtle, non-covalent interactions between the substrate, the ligand, and the metal center. In the hydrogenation of pyridyl-containing substrates, the nitrogen atom of the pyridine ring can play a crucial role in coordinating the substrate to the catalyst, influencing the stereochemical outcome.

Mechanistic studies, including kinetic, spectroscopic, and computational analyses, have been performed on related systems. For the Ru-catalyzed hydrogenation of 2-pyridyl substituted alkenes, it has been suggested that the insertion of the alkene into the ruthenium-hydride bond is the enantio-determining step. nih.gov In other systems, such as the Ir/f-diaphos catalyzed hydrogenation of 2-pyridyl aryl ketones, DFT calculations have revealed that a relay of hydrogen bonds involving the solvent, the substrate, and the ligand is critical for achieving high enantioselectivity. researchgate.net These findings underscore the complex interplay of factors that govern chiral induction in catalytic cycles involving pyridyl-containing molecules.

Catalysis in C(sp³)–H Bond Functionalization

Directing the functionalization of otherwise unreactive C(sp³)–H bonds is a major goal in modern synthetic chemistry. Alcohols and nitrogen heterocycles are important substrate classes in this area. Ruthenium and rhodium complexes, in particular, have shown promise in catalyzing C–H activation. researchgate.netrsc.org For example, Ru(II) complexes can effect the borylation of C(sp³)–H bonds in N-heterocycles like piperidines. researchgate.net

While there are no specific reports detailing the use of this compound-derived systems as catalysts for C(sp³)–H functionalization, the molecule possesses features that could be hypothetically exploited. The hydroxyl group and the pyridyl nitrogen could act as directing groups to guide a metal catalyst to a specific C–H bond within the ligand scaffold or on a substrate. Research in this area has shown that alcohols can be activated at their α-C(sp³)–H position for coupling reactions. researchgate.net

Heterogeneous and Homogeneous Catalysis Paradigms

The distinction between homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where it is in a different phase, is central to catalyst design. Both paradigms offer distinct advantages regarding activity, selectivity, and catalyst recovery.

Immobilizing a homogeneous catalyst onto a solid support is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the ease of separation of the latter. Supports can range from polymers to inorganic materials like silica (B1680970) and graphene. rsc.orgmdpi.com

A catalyst system derived from this compound could, in principle, be immobilized. For example, the hydroxyl group could be used to covalently attach the molecule to a functionalized support material. The resulting supported ligand could then be complexed with a metal. This approach has been demonstrated for other systems, such as the use of graphene decorated with sulfated zirconium dioxide to support platinum catalysts for ethanol (B145695) electro-oxidation. mdpi.com The design of such a supported catalyst would aim to preserve the chiral environment of the metal center while allowing for its use in flow reactors or for simplified recovery. researchgate.net

The development of recoverable and reusable catalysts is crucial for making chemical processes more sustainable and economical. Heterogenization, as described above, is a primary method for achieving catalyst recoverability. rsc.orgnih.gov Chiral catalysts, which are often based on expensive metals and complex, multi-step ligand syntheses, are prime candidates for recovery and reuse strategies.

A recoverable catalyst based on a this compound-derived system would likely involve its immobilization on a solid support. rsc.org Alternatively, strategies such as using a soluble polymer support that allows for precipitation of the catalyst after the reaction could be employed. The development of such systems for this specific chiral scaffold remains an area for future research.

Kinetic and Mechanistic Studies of Catalytic Processes

General Mechanistic Considerations for Analogous Systems:

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the active catalyst is typically a low-coordinate Pd(0) species. The N,O-ligand, formed from a precursor like this compound, coordinates to the palladium center. The nitrogen atom of the pyridine ring and the oxygen atom of the alcohol moiety can form a stable chelate ring with the metal.

The catalytic cycle is generally understood to proceed as follows:

Oxidative Addition: An organic halide (R-X) reacts with the Pd(0) complex, leading to a Pd(II) intermediate. The electronic and steric properties of the pyridinyl alcohol ligand influence the rate of this step.

Transmetalation (for Suzuki-Miyaura type reactions): A nucleophilic organoboron reagent transfers its organic group to the Pd(II) center. This step is often found to be the rate-determining step in many Suzuki-Miyaura reactions. The basicity of the ligand and its ability to facilitate the transfer of the organic group are crucial.

Migratory Insertion (for Heck type reactions): An olefin inserts into the Pd-R bond.

β-Hydride Elimination (for Heck type reactions): Elimination of a hydrogen atom from the alkyl-palladium intermediate to form the product and a palladium-hydride species.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Insights from Analogous Pyridine-Ligand Systems:

Studies on palladium complexes with various pyridine-based ligands have demonstrated that the electronic nature of the pyridine ring significantly impacts catalytic activity. Electron-donating substituents on the pyridine ring can enhance the electron density at the palladium center, which may facilitate the oxidative addition step. Conversely, the steric hindrance around the metal center, dictated by the ligand's structure, plays a crucial role in both the stability of the catalytic species and the rate of reductive elimination.

For instance, in cooperative catalytic processes, the pyridyl nitrogen can act as an internal base, deprotonating a coordinated alcohol to facilitate a subsequent nucleophilic attack, which can be the rate-determining step. In such cases, the reaction rate may show a zero-order dependence on the concentration of other reactants.

Kinetic Data from a Model System:

While specific data for this compound are unavailable, a hypothetical kinetic study for a Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-complex of a similar chiral pyridinyl alcohol ligand might yield data such as that presented in the table below. This table is illustrative and based on typical findings for related systems.

| Entry | Reactant Concentration (M) | Initial Rate (M/s) |

| 1 | [Aryl Halide] = 0.1, [Boronic Acid] = 0.15 | 1.2 x 10⁻⁵ |

| 2 | [Aryl Halide] = 0.2, [Boronic Acid] = 0.15 | 2.4 x 10⁻⁵ |

| 3 | [Aryl Halide] = 0.1, [Boronic Acid] = 0.30 | 1.2 x 10⁻⁵ |

| 4 | [Catalyst] = 0.001 | 1.2 x 10⁻⁵ |

| 5 | [Catalyst] = 0.002 | 2.4 x 10⁻⁵ |

From such data, one could infer the reaction order with respect to each component. In this hypothetical case, the reaction is first-order in the aryl halide and the catalyst, and zero-order in the boronic acid, suggesting that the oxidative addition is the rate-determining step.

Mechanistic Investigations using DFT:

A theoretical investigation into a catalyst derived from this compound would likely focus on how the chirality of the ligand is transferred during the catalytic cycle, leading to an enantiomerically enriched product. The calculations would model the interaction of the substrate with the chiral catalyst and determine the energy barriers for the formation of the different stereoisomers.

Derivatization Chemistry and Functional Materials Research

Synthesis of Novel Derivatives of (S)-1-(6-methylpyridin-2-yl)ethanol

The synthesis of new molecules from this compound is primarily centered on the transformation of its secondary alcohol group and the elaboration of the pyridine (B92270) ring.

The hydroxyl group of this compound is readily converted into ester and ether linkages. Standard esterification procedures, such as reaction with acyl chlorides or carboxylic acids under appropriate catalytic conditions (e.g., using dicyclohexylcarbodiimide or an acid catalyst), yield the corresponding ester derivatives. Similarly, etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. These reactions are fundamental in modifying the steric and electronic properties of the parent molecule.

A significant area of research involves the incorporation of the this compound scaffold into more complex nitrogen-containing heterocyclic systems.

Thioureas: Thiourea derivatives are synthesized from the corresponding amine. While the parent compound is an alcohol, it can be converted to an amine, which then reacts with isothiocyanates to form N-substituted thioureas. For instance, 1-(6-Methylpyridin-2-yl)thiourea has been synthesized and studied. bldpharm.com More complex structures, such as 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea, have also been prepared and their molecular configurations confirmed using single-crystal X-ray studies. researchgate.net These studies reveal a cis-trans configuration regarding the positions of the benzoyl and 6-methylpyridin-2-yl groups relative to the sulfur atom. researchgate.net

Pyridones: The synthesis of pyridone derivatives often involves multi-step sequences starting from precursors like 4-hydroxy-6-methylpyridin-2(1H)-one. mdpi.com This starting material can be condensed with various aldehydes to create new pyridone structures. mdpi.com The synthesis of 1-amino-4-hydroxy-6-methylpyridin-2-one is a key step for creating a variety of N-substituted pyridone derivatives, including those incorporating urea, thiourea, and thiazolidinone moieties. tandfonline.com

Pyrimidines: Pyridine and pyrimidine cores are considered "privileged scaffolds" in medicinal chemistry. nih.gov The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives can be achieved through multi-step reactions, often starting from precursors like ethyl nicotinate. mdpi.com These complex syntheses build the pyrimidine ring system and then attach the pyridine moiety, demonstrating the use of pyridyl compounds as building blocks for more elaborate heterocyclic systems. mdpi.com

Coumarins: Novel coumarin derivatives incorporating the 6-methylpyridin-2-yl group have been synthesized. One approach involves reacting a coumarin-based chalcone with 6-methyl-2-acetylpyridine. nih.gov This strategy leads to the formation of 3-(6-methylpyridin-2-yl)coumarin derivatives, which have been investigated for their biological activities. nih.gov Coumarins themselves are a significant class of heterocyclic compounds, and their combination with a pyridine scaffold generates molecules with unique properties. rsc.orgmdpi.comconicet.gov.ar

The table below summarizes examples of synthesized nitrogen-containing heterocyclic derivatives.

Table 1: Examples of Nitrogen-Containing Heterocyclic Derivatives

| Derivative Class | Starting Material/Precursor | Key Reagents/Conditions | Resulting Derivative Structure |

|---|---|---|---|

| Thiourea | 2-amino-6-methylpyridine | Benzoyl isothiocyanate | 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea researchgate.net |

| Pyridone | 4-hydroxy-6-methylpyridin-2(1H)-one | Aliphatic aldehydes | 3,3'-(Alkylidene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) mdpi.com |

| Pyrimidine | Ethyl nicotinate (multi-step) | m-CPBA, Pd/C, HOBT, EDCI | 2-(Pyridin-2-yl) pyrimidine derivatives mdpi.com |

| Coumarin | 3-(6-methylpyridin-2-yl)coumarin | Substituted benzaldehydes, piperidine | 3-(6-methylpyridin-2-yl)coumarin-based chalcones nih.gov |

Other Functional Group Transformations

Beyond ester and ether formation, the hydroxyl group of this compound can undergo various other transformations. Oxidation can convert the secondary alcohol into the corresponding ketone, 1-(6-methylpyridin-2-yl)ethanone. This ketone is a versatile intermediate for further reactions, such as condensations and carbon-carbon bond-forming reactions. For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the drug Etoricoxib, is synthesized from related ketone precursors. google.comgoogle.comgoogle.com The pyridine ring itself can also be functionalized, for instance, through electrophilic substitution, although the existing substituents will direct the position of new groups.

Application of Derivatives as Synthetic Intermediates and Building Blocks

Derivatives of this compound serve as crucial building blocks in organic synthesis. bldpharm.com The chiral nature of the parent alcohol makes its derivatives valuable for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical.

These derivatives are key intermediates for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries. google.com For example, 2-[methyl(pyridin-2-yl)amino]ethanol is an intermediate in the synthesis of Rosiglitazone. researchgate.net The pyridine and pyrimidine derivatives are foundational in creating libraries of novel heterocyclic compounds with potential biological activities. nih.govmdpi.com The ability to introduce various functional groups allows for the systematic modification of molecular properties, which is essential in drug discovery and materials science. Nitrogen-containing heterocycles are ubiquitous in natural products and synthetic drugs, highlighting the importance of pyridyl-based intermediates. nih.govmdpi.comresearchgate.net

Research on Structure-Reactivity and Structure-Function Relationships of Derivatives

Understanding the relationship between the molecular structure of these derivatives and their chemical reactivity or function is a primary goal of ongoing research. The electronic properties of the pyridine ring, combined with the functionality introduced through derivatization, dictate how the molecule will interact with other chemical species or biological targets.

The '(S)' configuration of the stereocenter in this compound is a critical feature that influences the reactivity of its derivatives. In asymmetric synthesis, this predefined stereochemistry can direct the formation of new stereocenters in a predictable manner. When the derivative acts as a ligand for a metal catalyst, its chirality creates a chiral environment around the metal center, enabling enantioselective transformations where one enantiomer of a product is formed preferentially over the other.

The spatial arrangement of the substituents around the chiral carbon affects the accessibility of the reactive sites within the molecule. This steric hindrance can influence reaction rates and, in some cases, determine the reaction pathway that is followed. The specific three-dimensional shape is also paramount in biological contexts, where molecular recognition, such as the binding of a drug to an enzyme or receptor, is highly dependent on the complementary shapes of the interacting molecules. Therefore, the stereochemistry originating from this compound is a determining factor in the function of its more complex derivatives.

Modulation of Electronic and Steric Properties through Derivatization

The strategic derivatization of the chiral pyridyl alcohol, this compound, serves as a powerful tool to systematically modulate its electronic and steric characteristics. These modifications are pivotal in tailoring the molecule for specific applications in functional materials, particularly in the realms of catalysis and materials science. By introducing a variety of substituents at key positions on the pyridine ring or by modifying the hydroxyl group, researchers can fine-tune the ligand's properties to achieve desired performance in metal complexes and other advanced materials.

The electronic properties of the pyridine ring in this compound are highly susceptible to the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents directly influence the electron density of the pyridine nitrogen, which in turn affects its coordination properties with metal centers. For instance, the derivatization of the pyridine ring with EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increases the electron density on the nitrogen atom. This enhancement of the ligand's σ-donating capability can lead to stronger metal-ligand bonds and stabilize higher oxidation states of the coordinated metal.

Conversely, the incorporation of EWGs, like nitro (-NO₂) or cyano (-CN) groups, diminishes the electron density on the pyridine nitrogen. This modification reduces the ligand's σ-donating strength, which can be advantageous in catalytic cycles where ligand dissociation or a more electrophilic metal center is required. The Hammett parameter (σ) is a useful quantitative measure to correlate the electronic effect of a substituent with the reactivity and properties of the resulting derivative.

The steric environment around the coordinating nitrogen atom and the chiral hydroxyl group of this compound can be systematically adjusted through derivatization. The introduction of bulky substituents on the pyridine ring can create a sterically hindered pocket around the metal center in a coordination complex. This steric hindrance can play a crucial role in controlling the access of substrates to the catalytic site, thereby influencing the selectivity of a reaction. For example, increasing the size of the alkyl group at the 6-position from methyl to tert-butyl would significantly increase the steric bulk, potentially leading to enhanced enantioselectivity in asymmetric catalysis.

Furthermore, derivatization of the hydroxyl group can also impart significant steric and electronic changes. Esterification or etherification of the alcohol functionality not only alters the steric profile but also modifies the hydrogen-bonding capabilities of the molecule, which can be critical for its role in supramolecular chemistry and the formation of functional materials.

The interplay between electronic and steric effects is a key consideration in the design of functional materials based on this compound derivatives. The following table illustrates hypothetical examples of how different substituents could modulate these properties.

| Substituent (R) on Pyridine Ring | Electronic Effect | Steric Effect | Potential Application |

| -OCH₃ (at C4) | Electron-donating | Minimal | Enhanced catalytic activity for oxidative reactions |

| -NO₂ (at C4) | Electron-withdrawing | Minimal | Catalysts for reductive transformations |

| -C(CH₃)₃ (at C6) | Weakly electron-donating | High | Highly enantioselective catalysts |

| -CF₃ (at C4) | Strongly electron-withdrawing | Moderate | Stabilizing low-valent metal centers |

The following table provides a conceptual overview of how derivatization at the hydroxyl group could influence the properties of the molecule.

| Hydroxyl Derivative | Electronic Impact | Steric Impact | Potential Use |

| -OCOCH₃ (acetate) | Increased electron-withdrawing character | Moderate increase in bulk | Precursor for chiral ligands |

| -OCH₂Ph (benzyl ether) | Minimal electronic change | Significant increase in bulk | Asymmetric synthesis |

| -OSi(CH₃)₃ (trimethylsilyl ether) | Minimal electronic change | High increase in bulk | Protecting group in multi-step synthesis |

Interdisciplinary Research and Future Outlook

Integration of Experimental and Computational Methodologies

The study of (S)-1-(6-methylpyridin-2-yl)ethanol and related chiral pyridyl alcohols has been greatly enriched by the synergy between experimental techniques and computational modeling. This integrated approach provides a deeper understanding of molecular structures, reaction mechanisms, and the underlying forces that govern enantioselectivity.

Experimental studies often involve the synthesis and characterization of these compounds and their complexes. Techniques such as X-ray crystallography provide precise data on the three-dimensional arrangement of atoms in the solid state. nih.gov For instance, the crystal structure of a related compound, N-(6-methylpyridin-2-yl)mesitylenesulfonamide, revealed a zwitterionic form and solvent-dependent polymorphism, highlighting the intricate interplay of intermolecular forces. nih.gov Spectroscopic methods, including NMR, are also crucial for elucidating molecular structures and conformations in solution. mdpi.com

Computational chemistry, particularly density functional theory (DFT) calculations, complements these experimental findings by providing insights that are often difficult or impossible to obtain through experimentation alone. mdpi.comresearchgate.net These computational models can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. mdpi.com Furthermore, computational studies are instrumental in exploring reaction pathways and transition states, which is essential for understanding and predicting the outcomes of chemical reactions. For example, computational models have been used to elucidate the mechanisms of enantioselective oxidations of secondary alcohols catalyzed by palladium complexes, revealing the critical role of anions in communicating steric information and influencing both reaction rates and selectivity. acs.org The combination of experimental and computational approaches has also been vital in understanding non-covalent interactions, such as C–H/π and anion–π interactions, which are crucial in molecular recognition and catalysis. rsc.orgnih.gov

Potential for Advanced Materials Development based on this compound Ligands

The unique structural and coordination properties of this compound and other pyridyl alcohol derivatives make them promising building blocks for the development of advanced materials, particularly in the realm of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. doaj.orgresearchgate.net The ability of pyridyl alcohol ligands to coordinate to metal centers through both the pyridine (B92270) nitrogen and the alcohol oxygen offers a versatile platform for designing MOFs with tailored structures and functionalities. researchgate.netrsc.org

The incorporation of chiral pyridyl alcohol ligands can lead to the formation of homochiral MOFs, which are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. rsc.org The specific stereochemistry of the ligand can direct the assembly of the framework, resulting in materials with unique pore environments and recognition capabilities. For instance, the addition of auxiliary pyridyl ligands has been shown to enhance the adsorption and separation performance of MOFs for alcohols. doaj.org

The development of new MOFs often involves a systematic investigation of the effects of different metal ions, ligands, and reaction conditions on the resulting crystal structures. researchgate.netrsc.org This research has led to the discovery of MOFs with diverse topologies, including 2D and 3D frameworks. rsc.org The inherent chirality and coordinating ability of this compound make it a prime candidate for incorporation into these advanced materials, with potential applications spanning from gas storage and separation to heterogeneous catalysis.

Future Directions in Chiral Pyridyl Alcohol Research

The field of chiral pyridyl alcohol research continues to be an active and promising area of investigation, with several key future directions emerging.

A major focus remains on the development of new and more efficient catalytic systems. This includes the design of novel chiral catalysts for asymmetric synthesis, a field where chiral pyridyl alcohols have already demonstrated significant utility. nih.govcapes.gov.brrsc.orgnih.govcapes.gov.br The kinetic resolution of secondary alcohols, for example, has been shown to be highly effective using chiral pyridine derivatives, with enantioselectivity being influenced by non-covalent interactions. nih.gov Future research will likely explore the synthesis of increasingly complex chiral ligands to achieve even higher levels of enantioselectivity in a broader range of chemical transformations. acs.orgresearchgate.net This includes the development of catalysts for asymmetric hydrogenation, a cost-effective and environmentally friendly method for producing chiral alcohols. rsc.org

The integration of chiral pyridyl alcohols into biocatalytic systems is another exciting avenue. The co-expression of enzymes such as NADP+-dependent alcohol dehydrogenase with cofactor regeneration systems in microorganisms has shown promise for the efficient synthesis of chiral alcohols. nih.gov Future work could involve engineering enzymes to specifically recognize and transform pyridyl alcohol substrates with high enantioselectivity.

Furthermore, the exploration of novel applications for materials derived from chiral pyridyl alcohols is a rapidly growing area. As discussed, the use of these compounds as ligands in MOFs holds significant potential. doaj.orgresearchgate.netrsc.orgrsc.org Future research will likely focus on the synthesis of MOFs with precisely controlled pore sizes and functionalities for targeted applications in areas such as drug delivery and smart materials.

Finally, the continued synergy between experimental and computational methods will be paramount. rsc.orgnih.gov Advanced computational techniques will enable the in-silico design of new chiral catalysts and materials with desired properties, accelerating the pace of discovery and innovation in the field of chiral pyridyl alcohol research. mdpi.comresearchgate.netacs.org

Q & A

Q. What are the optimized synthetic routes for (S)-1-(6-methylpyridin-2-yl)ethanol with high enantiomeric purity?

Methodological Answer:

- Direct Nucleophilic Addition : A scalable method involves reacting 2,6-dimethylpyridine with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under metal-free, solvent-free conditions. This approach avoids贵金属 catalysts and achieves yields >75% via intermediate formation (Scheme 4-5 in ).

- Chiral Resolution : Post-synthesis, enantiomeric purity can be enhanced using chiral chromatography (e.g., Chiralpak® columns) or enzymatic kinetic resolution. Confirm stereochemistry via polarimetry or X-ray crystallography.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the pyridine ring substitution pattern and ethanol moiety. For stereochemical confirmation, employ -NOESY to observe spatial proximity between the methyl group and hydroxyl proton.

- HPLC with Chiral Detection : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to assess enantiomeric excess.

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

Q. What are the primary applications of this compound in medicinal chemistry and catalysis?

Methodological Answer:

- Ligand in Coordination Chemistry : The pyridine-ethanol scaffold binds transition metals (e.g., Ru, Pd) to form complexes for asymmetric catalysis. For example, derivatives of bis[(6-methylpyridin-2-yl)methyl]amine show catalytic activity in hydrogenation reactions .

- Protein Interaction Studies : Structural analogs (e.g., HETNAM QTT in PDB files) suggest potential as a protein-binding motif. Investigate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Database Cross-Validation : Cross-reference -NMR shifts with PubChem, Reaxys, and CAS Common Chemistry entries. Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl) or impurities.

- Synthetic Replication : Reproduce conflicting synthesis protocols (e.g., varying aldehydes or catalysts) to identify yield or purity inconsistencies. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How to design experiments to study its role in asymmetric catalysis?